molecular formula C15H30O3 B14802503 Diheptyl carbonate CAS No. 7452-64-4

Diheptyl carbonate

Cat. No.: B14802503
CAS No.: 7452-64-4
M. Wt: 258.40 g/mol
InChI Key: ZYKOICDLSSOLAN-UHFFFAOYSA-N
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Description

Diheptyl carbonate (IUPAC name: this compound) is a dialkyl carbonate ester characterized by two heptyl (C₇H₁₅) groups bonded to a central carbonate group. Its theoretical molecular formula is C₁₅H₃₀O₃, with a molar mass of 258.4 g/mol. Dialkyl carbonates with longer alkyl chains (e.g., C₇) typically exhibit higher hydrophobicity, lower water solubility, and higher boiling points compared to shorter-chain derivatives. These compounds are often used as solvents, plasticizers, or intermediates in organic synthesis.

Properties

CAS No.

7452-64-4

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

diheptyl carbonate

InChI

InChI=1S/C15H30O3/c1-3-5-7-9-11-13-17-15(16)18-14-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

ZYKOICDLSSOLAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)OCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptyl carbonate can be synthesized through the transesterification of dimethyl carbonate with heptanol. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under reflux conditions. The reaction proceeds as follows:

(CH3O)2CO+2C7H15OHC7H15OCOOC7H15+2CH3OH\text{(CH}_3\text{O)}_2\text{CO} + 2\text{C}_7\text{H}_{15}\text{OH} \rightarrow \text{C}_7\text{H}_{15}\text{OCOOC}_7\text{H}_{15} + 2\text{CH}_3\text{OH} (CH3​O)2​CO+2C7​H15​OH→C7​H15​OCOOC7​H15​+2CH3​OH

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Diheptyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanol and carbon dioxide.

    Transesterification: It can react with other alcohols to form different dialkyl carbonates.

    Oxidation: Under oxidative conditions, this compound can be converted to heptanoic acid and carbon dioxide.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

    Hydrolysis: Heptanol and carbon dioxide.

    Transesterification: Different dialkyl carbonates.

    Oxidation: Heptanoic acid and carbon dioxide.

Scientific Research Applications

Diheptyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a green solvent and plasticizer in polymer chemistry.

    Biology: Investigated for its biocompatibility and potential use in biomedical devices.

    Medicine: Explored as a non-toxic alternative to phthalate plasticizers in medical equipment.

    Industry: Employed in the production of flexible PVC products, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diheptyl carbonate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and enhancing the material’s mechanical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between diheptyl carbonate and related compounds:

Compound Chemical Formula Molecular Weight (g/mol) CAS Number Key Properties Applications
This compound C₁₅H₃₀O₃ 258.4 (theoretical) N/A High hydrophobicity, low water solubility (inferred), likely liquid at room temperature. Potential use in cosmetics, lubricants, or specialty solvents (extrapolated).
Diphenyl carbonate C₁₃H₁₀O₃ 214.22 102-09-0 Crystalline solid, aromatic structure, acute toxicity (H302 classification) . Industrial chemical for polymer synthesis (e.g., polycarbonates) .
Dimethyl carbonate C₃H₆O₃ 90.08 616-38-6 Low toxicity, high volatility (boiling point: ~90°C), environmentally friendly . Solvent, methylating agent, lithium battery electrolyte .
Diethyl carbonate C₅H₁₀O₃ 118.13 105-58-8 Moderate volatility (boiling point: ~126°C), low acute toxicity, used in industrial settings . Solvent, intermediate in pharmaceutical synthesis .
Dicaprylyl carbonate C₁₇H₃₄O₃ 298.45 1680-31-5 Liquid emollient, low irritation potential, stable under standard conditions . Cosmetic formulations (e.g., skin care products) .
Dicetyl carbonate C₃₃H₆₆O₃ 510.89 13784-52-6 Solid at room temperature, high molecular weight, used in coatings and personal care . Lubricants, cosmetic thickeners .

Key Comparisons

Toxicity and Safety :

  • Diphenyl carbonate is classified as acutely toxic (H302) , whereas dimethyl and diethyl carbonates exhibit lower toxicity and are considered safer for industrial use .
  • Longer-chain derivatives like dicaprylyl and diheptyl carbonates are likely less toxic due to reduced bioavailability, though specific data is unavailable .

Longer alkyl chains (e.g., diheptyl, dicetyl) likely enhance thermal stability but reduce reactivity compared to shorter-chain analogs.

Applications :

  • Short-chain carbonates (dimethyl , diethyl ) are favored as solvents and synthetic intermediates .
  • Medium-to-long-chain derivatives (dicaprylyl , diheptyl , dicetyl ) are utilized in cosmetics and specialty materials due to their emollient and hydrophobic properties .

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